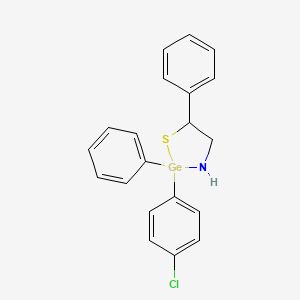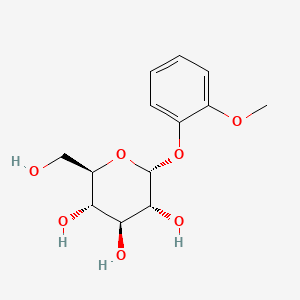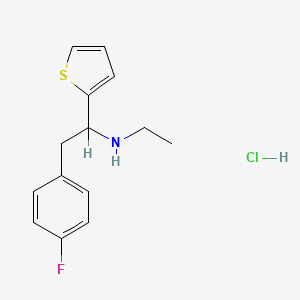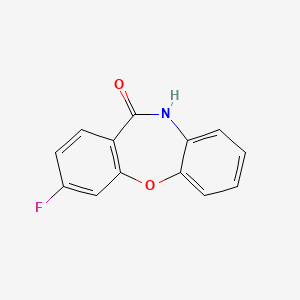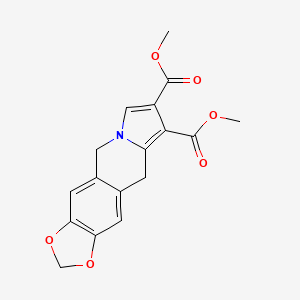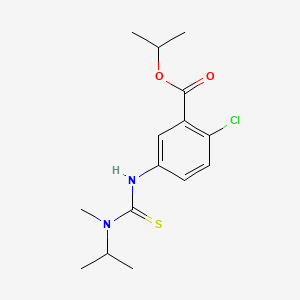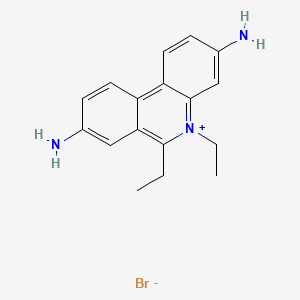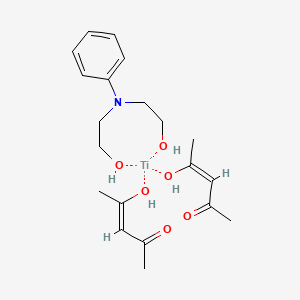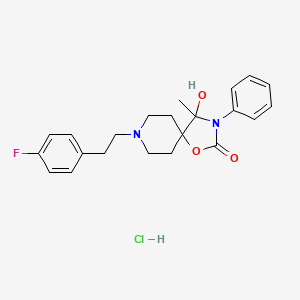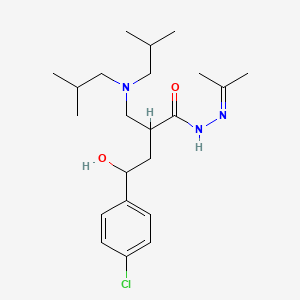
Benzenebutanoic acid, alpha-((bis(2-methylpropyl)amino)methyl)-4-chloro-gamma-hydroxy-, (1-methylethylidene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenebutanoic acid, alpha-((bis(2-methylpropyl)amino)methyl)-4-chloro-gamma-hydroxy-, (1-methylethylidene)hydrazide is a complex organic compound with the molecular formula C22-H36-Cl-N3-O2 and a molecular weight of 410.06 . This compound is known for its unique chemical structure, which includes a benzenebutanoic acid backbone with various functional groups attached, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of Benzenebutanoic acid, alpha-((bis(2-methylpropyl)amino)methyl)-4-chloro-gamma-hydroxy-, (1-methylethylidene)hydrazide involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the benzenebutanoic acid backbone, followed by the introduction of the bis(2-methylpropyl)amino group, the 4-chloro substituent, and the gamma-hydroxy group. The final step involves the addition of the (1-methylethylidene)hydrazide group. Industrial production methods may vary, but they generally involve similar steps with optimizations for large-scale production .
Análisis De Reacciones Químicas
Benzenebutanoic acid, alpha-((bis(2-methylpropyl)amino)methyl)-4-chloro-gamma-hydroxy-, (1-methylethylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes due to its unique functional groups.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzenebutanoic acid, alpha-((bis(2-methylpropyl)amino)methyl)-4-chloro-gamma-hydroxy-, (1-methylethylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparación Con Compuestos Similares
Similar compounds include:
2,2’-Azobis(2-methylpropionamidine) dihydrochloride: Known for its use as a free radical initiator.
Benzenebutanoic acid derivatives: These compounds share a similar backbone but differ in their functional groups, leading to different chemical and biological properties
Propiedades
Número CAS |
124500-16-9 |
|---|---|
Fórmula molecular |
C22H36ClN3O2 |
Peso molecular |
410.0 g/mol |
Nombre IUPAC |
2-[[bis(2-methylpropyl)amino]methyl]-4-(4-chlorophenyl)-4-hydroxy-N-(propan-2-ylideneamino)butanamide |
InChI |
InChI=1S/C22H36ClN3O2/c1-15(2)12-26(13-16(3)4)14-19(22(28)25-24-17(5)6)11-21(27)18-7-9-20(23)10-8-18/h7-10,15-16,19,21,27H,11-14H2,1-6H3,(H,25,28) |
Clave InChI |
IDZKSFRPIZJXEW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN(CC(C)C)CC(CC(C1=CC=C(C=C1)Cl)O)C(=O)NN=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


